Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate
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Overview
Description
Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate is a chemical compound with the molecular formula C13H12ClNO2S. It is a quinoline derivative, characterized by the presence of a chloro group at the 7th position, an ethylsulfanyl group at the 5th position, and a carboxylate ester group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline.
Ethylsulfanyl Substitution: The 5th position of the 7-chloroquinoline is substituted with an ethylsulfanyl group using ethylthiol in the presence of a suitable base.
Carboxylation: The 6th position is then carboxylated using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 7-hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core structure.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound interferes with bacterial DNA replication and protein synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-chloroquinoline-6-carboxylate: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
Methyl 5-(ethylsulfanyl)quinoline-6-carboxylate: Lacks the chloro group, affecting its biological activity and applications.
Uniqueness
Methyl 7-chloro-5-(ethylsulfanyl)quinoline-6-carboxylate is unique due to the combination of the chloro, ethylsulfanyl, and carboxylate ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 7-chloro-5-ethylsulfanylquinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-3-18-12-8-5-4-6-15-10(8)7-9(14)11(12)13(16)17-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUXNOHKRQLGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C=CC=NC2=CC(=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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